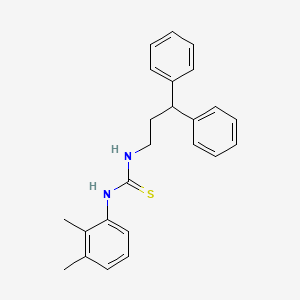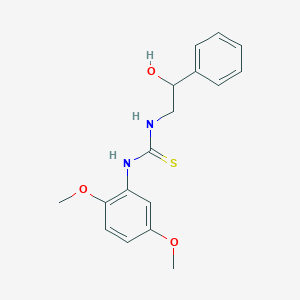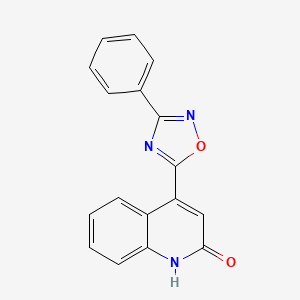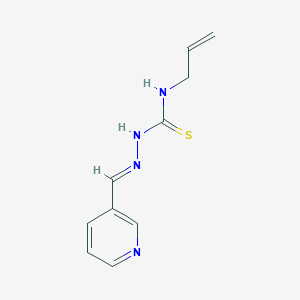![molecular formula C22H23NO4 B10869310 2-[(Benzylamino)methylidene]-5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione](/img/structure/B10869310.png)
2-[(Benzylamino)methylidene]-5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indane-1,3-dione, represented by the given compound, is a versatile building block with applications spanning various research fields. Its derivatives find use in medicinal chemistry, organic electronics, photopolymerization, optical sensing, and non-linear optical (NLO) applications . Notably, indanone, a close analogue, has been associated with the design of biologically active compounds, including Donepezil (used for Alzheimer’s disease) and Indinavir (used for AIDS treatment) .
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to indane-1,3-dione. These include domino reactions, multicomponent reactions (MCRs), and chemical modifications. The compound can be accessed through diverse chemical transformations.
Reaction Conditions:: The specific reaction conditions depend on the synthetic route employed. Researchers have explored various strategies to synthesize indane-1,3-dione and its derivatives.
Industrial Production:: While industrial-scale production methods may vary, the compound’s synthesis typically involves efficient and scalable processes.
Chemical Reactions Analysis
Indane-1,3-dione undergoes various chemical reactions:
Oxidation: It can be oxidized to form different functional groups.
Reduction: Reduction reactions yield reduced derivatives.
Substitution: Substituents can be introduced at various positions.
Common Reagents and Conditions:: Reagents such as oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products:: The specific products depend on the reaction type and conditions. These may include substituted indane-1,3-dione derivatives.
Scientific Research Applications
Indane-1,3-dione-based structures have diverse applications:
Medicinal Chemistry: Used as intermediates for designing biologically active molecules.
Organic Electronics: Serves as an electron acceptor in dye design for solar cells.
Photopolymerization: Acts as a photoinitiator.
NLO Applications: Used as chromophores.
Mechanism of Action
The compound’s effects depend on its molecular targets and pathways. Further research is needed to elucidate specific mechanisms.
Comparison with Similar Compounds
Indane-1,3-dione shares structural features with indanone. Its uniqueness lies in its diverse applications.
Similar Compounds::- Indanone (closest analogue)
- Other natural products containing indane-1,3-dione-like motifs .
Properties
Molecular Formula |
C22H23NO4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(benzyliminomethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C22H23NO4/c1-26-21-9-8-16(12-22(21)27-2)17-10-19(24)18(20(25)11-17)14-23-13-15-6-4-3-5-7-15/h3-9,12,14,17,24H,10-11,13H2,1-2H3 |
InChI Key |
JXDSTMDCSOEQDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=C(C(=O)C2)C=NCC3=CC=CC=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-acetyl-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10869241.png)

![2-[(2-bromophenyl)carbonyl]-N-[4-(phenylamino)phenyl]hydrazinecarbothioamide](/img/structure/B10869255.png)
![2-[(2-bromophenyl)carbonyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10869256.png)

![2-[1-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-3-(methylsulfanyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10869267.png)
![6-fluoro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10869271.png)
![3-benzyl-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10869281.png)
![4-[(3-Aminonaphthalen-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10869289.png)
![2-methoxy-6-{(E)-[2-(2-methylphenyl)hydrazinylidene]methyl}phenol](/img/structure/B10869292.png)

![N-(3-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}-4-phenylthiophen-2-yl)benzamide](/img/structure/B10869301.png)
![2-(2-Methoxyphenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10869308.png)
